

# PBD-150: Chemical Structure and Properties

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## Compound of Interest

Compound Name: PBD-150

Cat. No.: B1678567

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**PBD-150**, also known as 1-(3,4-dimethoxyphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea, is a potent synthetic organic inhibitor of glutaminy cyclase (QC).[1][2] Its development has been significant in the study of neurodegenerative diseases, particularly Alzheimer's disease.[3]

Visual Representation of **PBD-150** Structure:

**Figure 1.** Chemical structure of **PBD-150**.

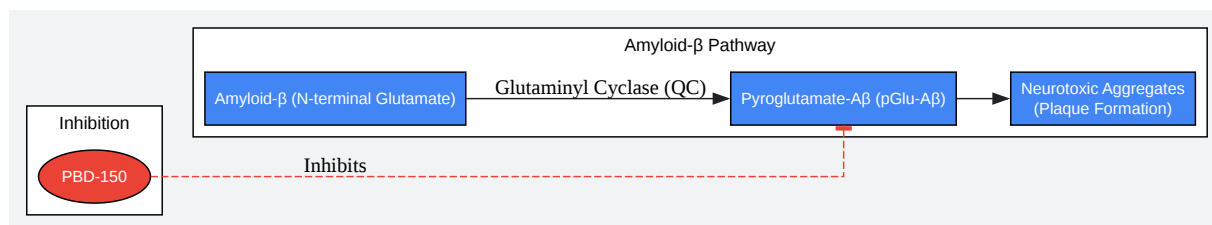
**Table 1: Physicochemical Properties of PBD-150**

Property	Value	Reference(s)
IUPAC Name	1-(3,4-dimethoxyphenyl)-3-(3-imidazol-1-ylpropyl)thiourea	[2]
CAS Number	790663-33-1	[4][5][6]
Molecular Formula	C15H20N4O2S	[4][5]
Molecular Weight	320.41 g/mol	[4][5][7]
Canonical SMILES	<chem>COC1=C(C=C(C=C1)NC(=S)NCCCN2C=CN=C2)OC</chem>	[2][8][9]

## Mechanism of Action: Inhibition of Glutaminy Cyclase

**PBD-150**'s primary biological function is the potent inhibition of glutaminy cyclase (QC), an enzyme that catalyzes the formation of pyroglutamate-modified amyloid- $\beta$  (pGlu-A $\beta$ ) peptides.

[3] This modification is a key step in the amyloid cascade hypothesis of Alzheimer's disease, as pGlu-A $\beta$  peptides are more neurotoxic, resistant to degradation, and act as seeds for the aggregation of A $\beta$  plaques.[10] By inhibiting QC, **PBD-150** reduces the formation of these harmful pGlu-A $\beta$  species.[3]



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**Figure 2.** PBD-150 inhibits the QC-catalyzed formation of pGlu-A $\beta$ .

**Table 2: In Vitro Biological Activity of PBD-150**

Target	K <sub>i</sub> Value	Reference(s)
Human Glutaminyl Cyclase (hQC)	60 nM	[6][10]
Human Glutaminyl Cyclase (hQC) Y115E-Y117E variant	490 nM	[3][4][8][11]
Murine Glutaminyl Cyclase	173 nM	[3][10]
Isoform of Glutaminyl Cyclase (isoQC)	7.3 $\mu$ M	[3]

## Synthesis and Experimental Protocols

The synthesis of **PBD-150** is a straightforward process involving the reaction of an isothiocyanate with a primary amine. For research involving positron emission tomography (PET), a radiolabeled version, [ $^{11}\text{C}$ ]**PBD-150**, has also been synthesized.[10]

## Protocol 1: Synthesis of PBD-150

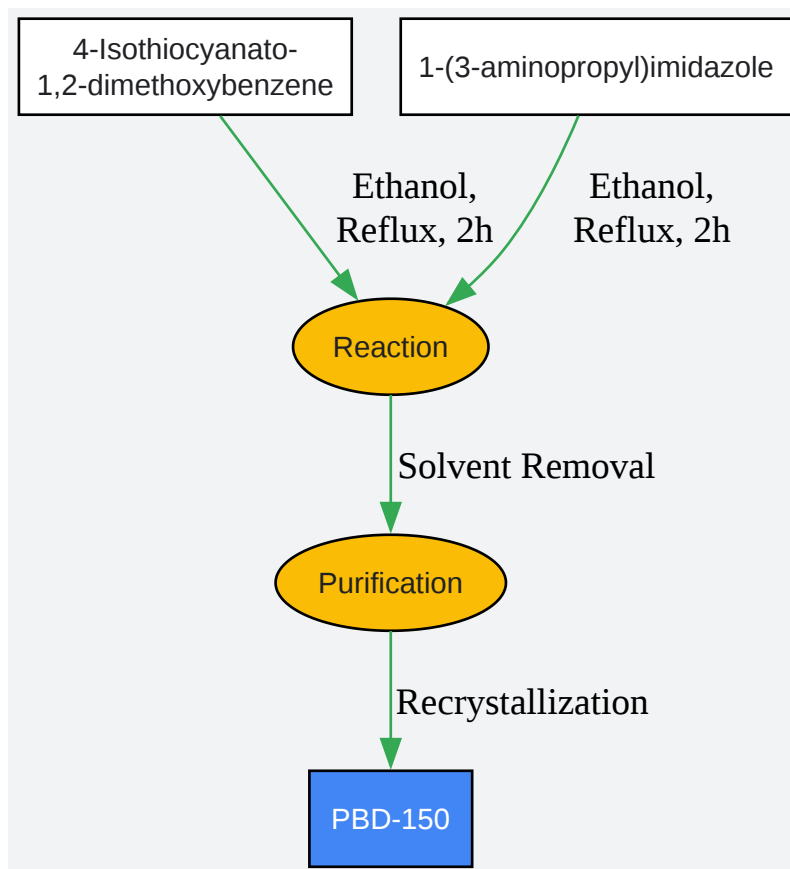
This protocol is based on the reaction between 4-Isothiocyanato-1,2-dimethoxybenzene and 1-(3-aminopropyl)imidazole.

Materials and Reagents:

- 4-Isothiocyanato-1,2-dimethoxybenzene
- 1-(3-aminopropyl)imidazole
- Ethanol (EtOH)

Procedure:

- Dissolve 4-Isothiocyanato-1,2-dimethoxybenzene (1.0 eq) in ethanol (e.g., 0.5 M concentration).
- Add 1-(3-aminopropyl)imidazole (1.0 eq) to the solution.
- Heat the reaction mixture to reflux and maintain for 2 hours.
- Remove the solvent under vacuum.
- Recrystallize the resulting solid from ethanol to yield **PBD-150** as a white powder.



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**Figure 3.** General workflow for the synthesis of **PBD-150**.

## Protocol 2: Radiosynthesis of [11C]PBD-150

The synthesis of the radiolabeled tracer involves the carbon-11 methylation of its desmethyl precursor, 1-(3-(1H-imidazol-1-yl)propyl)-3-(4-hydroxy-3-methoxyphenyl)thiourea.<sup>[10]</sup>

Materials and Reagents:

- 1-(3-(1H-imidazol-1-yl)propyl)-3-(4-hydroxy-3-methoxyphenyl)thiourea (precursor)
- [11C]Methyl triflate ([11C]MeOTf)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) solution
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Solvents for reaction and purification (e.g., acetone)

## Procedure:

- Prepare the desmethyl precursor.
- Dry a K<sub>2</sub>CO<sub>3</sub> solution over Na<sub>2</sub>SO<sub>4</sub>.
- The radiolabeling is performed by reacting the precursor with [11C]MeOTf in the presence of the dried K<sub>2</sub>CO<sub>3</sub> solution.
- The reaction is typically automated in a synthesis module (e.g., TRACERLab FXC-Pro).[\[10\]](#)
- Purify the product, [11C]**PBD-150**, using reverse-phase High-Performance Liquid Chromatography (HPLC).
- Formulate the final product for injection.

**Table 3: Properties of [11C]PBD-150 Radiosynthesis**

Property	Value	Reference(s)
Yield	7.3% (non-decay corrected)	<a href="#">[10]</a> <a href="#">[12]</a>
Radiochemical Purity	≥95%	<a href="#">[10]</a> <a href="#">[12]</a>
Specific Activity	5.7 Ci/μmol	<a href="#">[10]</a> <a href="#">[12]</a>

**Protocol 3: HPLC Analysis of PBD-150**

This method is used for assessing the purity of the synthesized **PBD-150**.

## System and Conditions:

- HPLC System: Shimadzu LC-2010A HT or equivalent.
- Column: Luna C18 (150 x 4.6 mm, 5μm).
- Mobile Phase: 20% Acetonitrile, 10 mM Ammonium Acetate (NH<sub>4</sub>OAc).
- Flow Rate: 2 mL/min.

- UV Detection: 254 nm.

## Preclinical Evaluation and Stability

While **PBD-150** shows potent in vitro activity, its preclinical evaluation has revealed important characteristics regarding its stability and blood-brain barrier (BBB) permeability.

### Protocol 4: Rat Liver Microsome Stability Assay

This assay assesses the metabolic stability of a compound.

Procedure:

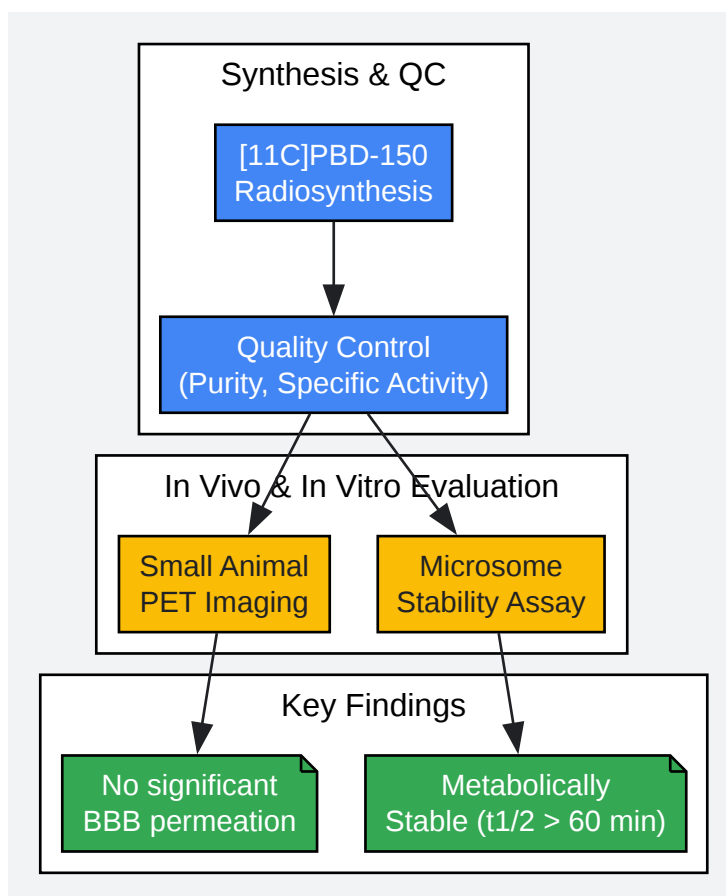
- Incubate **PBD-150** with rat liver microsomes at 37°C.[\[13\]](#)[\[14\]](#)
- The reaction is initiated by adding the cofactor NADPH.[\[13\]](#)[\[14\]](#)
- Collect samples at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
- Terminate the reaction at each time point by adding a quenching solvent like ice-cold acetonitrile.[\[15\]](#)
- Analyze the remaining concentration of **PBD-150** at each time point using LC-MS/MS to determine its half-life.

**Table 4: Metabolic Stability of PBD-150**

Parameter	Result	Conclusion	Reference(s)
Half-life in Rat Liver Microsomes	>60 minutes	Indicates high metabolic stability.	<a href="#">[10]</a>
% Remaining at 60 min	78%	Lack of brain uptake is likely not due to rapid metabolism.	<a href="#">[10]</a>

Despite its therapeutic potential demonstrated in transgenic mouse models, PET imaging studies with [\[11C\]PBD-150](#) in rodents have shown a lack of brain uptake, suggesting it does

not effectively cross the blood-brain barrier.[10][12] This limitation is important for researchers to consider when designing in vivo studies targeting the central nervous system.



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## References

- 1. PBD150 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. 1-(3,4-Dimethoxyphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea | C15H20N4O2S | CID 6539196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Functions of glutaminyl cyclase and its isoform in diseases | Visualized Cancer Medicine [vcm.edpsciences.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. PBD-150|790663-33-1|COA [dcchemicals.com]
- 7. PBD-150 | Beta Amyloid | TargetMol [targetmol.com]
- 8. glpbio.com [glpbio.com]
- 9. achmem.com [achmem.com]
- 10. Synthesis and evaluation of [11C]PBD150, a radiolabeled glutaminyl cyclase inhibitor for the potential detection of Alzheimer's disease prior to amyloid  $\beta$  aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Synthesis and evaluation of [11C]PBD150, a radiolabeled glutaminyl cyclase inhibitor for the potential detection of Alzheimer's disease prior to amyloid  $\beta$  aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. scialert.net [scialert.net]
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